(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if it’s a common compound.
Synthesis Analysis
This involves the study of how the compound can be synthesized from simpler starting materials. It includes the reaction conditions, catalysts, yields, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used for this analysis include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves the study of the reactions that the compound undergoes. It includes the reaction conditions, products, yields, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties.Scientific Research Applications
Anticancer Potential
A study has demonstrated the potential of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives, which share structural motifs with the compound , in anticancer applications. These derivatives were synthesized and evaluated for in vitro anticancer activity against a range of cancer cell lines. Some derivatives exhibited promising antiproliferative activity, particularly against melanoma and breast cancer cell lines. Computational ADME studies further supported their potential as anticancer drug candidates due to favorable physicochemical, pharmacokinetic, and drug-likeness properties (N. Rasal, R. Sonawane, & S. Jagtap, 2020).
Metal-Organic Frameworks (MOFs)
Research into carboxylate-assisted acylamide metal–organic frameworks has revealed structures with unique properties such as thermostability and luminescence. These frameworks can be synthesized using components that bear resemblance to the query compound, highlighting the versatility of similar molecular structures in constructing advanced materials with potential applications in gas storage, separation technologies, and catalysis (Gong-ming Sun et al., 2012).
Material Science Innovations
Studies on benzamides with melanoma cytotoxicity indicate that radioiodinated benzamide derivatives, which share functional groups with the queried compound, are selective agents for melanotic melanoma. These derivatives have been used for targeted drug delivery, showing enhanced efficacy against melanoma cells. This research underscores the potential of structurally related compounds in the development of targeted therapies for specific cancer types (Markus Wolf et al., 2004).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves speculating on potential future research directions, such as new synthetic methods, new reactions, new applications, and new studies on its properties.
properties
IUPAC Name |
(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-10-5-12(6-13(8-18)17(19)21)11(2)20(10)14-3-4-15-16(7-14)23-9-22-15/h3-7H,9H2,1-2H3,(H2,19,21)/b13-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFWYMQORUXYBR-MLPAPPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)/C=C(/C#N)\C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide |
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